![molecular formula C18H19FN2O4S B2571021 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 488732-17-8](/img/structure/B2571021.png)
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Molecular Conformations
Research has demonstrated the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the structural similarities and differences among compounds with varied substitutions. Such studies provide insights into the potential of "3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole" as a precursor for developing new compounds with desired physical and chemical properties. The molecular conformations and hydrogen bonding patterns elucidate the compound's behavior in solid states, offering a foundation for further modifications and applications in material science and drug design (Sagar et al., 2017).
Drug Discovery and Biological Properties
Another study explores the synthesis of novel pyrazoles and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This underscores the potential of "3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole" derivatives in medicinal chemistry, particularly in the development of new drugs with anti-inflammatory and anticancer properties. The research highlights the significance of the compound in drug discovery, providing a pathway for synthesizing new molecules with significant biological activities (Thangarasu et al., 2019).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-24-17-9-6-13(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)12-4-7-14(19)8-5-12/h4-10,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYXJODOKLWYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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